molecular formula C19H13N3OS B6420922 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine CAS No. 940984-50-9

6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B6420922
CAS RN: 940984-50-9
M. Wt: 331.4 g/mol
InChI Key: ZLBJOZRCYWLHNB-UHFFFAOYSA-N
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Description

The compound “6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine” is a heterocyclic compound . It contains a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of such compounds often involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . There are many synthetic methods involving cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The presence of nitrogen in the pyridine ring and sulfur in the thiophene ring adds to the complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and can lead to a variety of products . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents . For example, the presence of different functional groups can significantly affect its solubility, stability, and reactivity .

Scientific Research Applications

Biomedical Applications

Thieno[2,3-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have been studied for their diverse biomedical applications .

Kinase Inhibitors

Thieno[2,3-c]pyridine derivatives have been developed into highly potent inhibitors of the kinase GRK2 . Kinase inhibitors are important in the treatment of cancer and other diseases.

Anticancer Applications

Thieno[2,3-b]pyridine derivatives have shown potential in anticancer applications . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Antiviral Applications

Thieno[2,3-b]pyridines have demonstrated antiviral activities . Their structural similarity to DNA bases such as adenine and guanine could explain their effectiveness .

Antifungal and Anti-inflammatory Applications

These compounds have shown antifungal and anti-inflammatory activities . This makes them potential candidates for the development of new drugs in these areas.

Antimalarial Applications

Thieno[2,3-b]pyridines have been studied for their antimalarial activities . This is crucial in the ongoing fight against malaria.

DNA Interaction

Pyridine-2,6-dicarboxamide derivatives, which are structurally similar to your compound, have shown the ability to stabilize telomeric G-quadruplex DNA . This shows potential for these compounds in senescence-mediated anticancer therapy .

Other Medicinal Chemistry Applications

Fused pyridine derivatives are frequently used structures in drug research . They contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . For example, some related compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities and potential applications in medicine . Additionally, new synthetic approaches could be developed to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c20-16-13-9-10-14(12-6-2-1-3-7-12)22-19(13)24-18(16)17(23)15-8-4-5-11-21-15/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJOZRCYWLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone

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